5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a chloro substituent, a cyano group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various scientific fields.
Source: The compound can be synthesized through various chemical reactions involving starting materials such as salicylamide and substituted aromatic compounds. Its structural complexity arises from the combination of different functional groups.
Classification: This compound is classified under organic compounds, specifically as an aromatic amide due to the presence of the benzamide functional group. It also contains halogenated and nitrile substituents, which are significant in modifying its reactivity and biological properties.
The synthesis of 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps:
Technical details include specific reaction conditions such as temperature, time, and catalyst use (e.g., p-toluenesulfonic acid) to optimize yield and purity of the final product .
The molecular structure of 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide can be described as follows:
The structural analysis reveals that the compound has significant steric hindrance due to the bulky trifluoromethyl group, affecting its reactivity and interaction with biological targets.
5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure for specific applications in pharmaceuticals or materials science .
The mechanism of action for 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves interaction with biological targets such as enzymes or receptors. The following points summarize its potential mechanisms:
Data from biological evaluations indicate that compounds with similar structures exhibit varied pharmacological activities, suggesting that this compound may have therapeutic potential .
The physical and chemical properties of 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide include:
These properties are essential for assessing the compound's usability in various applications .
5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has several scientific uses:
Halogenated hydroxybenzamides constitute a structurally diverse subclass defined by three key features: (1) a benzene core with ortho-positioned hydroxy and amide functionalities, (2) halogen atoms (typically chlorine or bromine) at various ring positions, and (3) an N-aryl substituent with additional electron-withdrawing groups. The subject compound belongs to the di-ortho substituted aniline branch, characterized by the presence of both cyano and trifluoromethyl groups on the aniline ring, creating a sterically congested amide bond with restricted rotation. This molecular rigidity enhances target selectivity by reducing conformational flexibility [2]. Systematic variation within this class reveals that chlorine position significantly influences bioactivity: 5-chloro substitution (as in this compound) provides optimal steric and electronic properties compared to 4-chloro or 6-chloro isomers. The ortho-hydroxy group enables unique binding modes through metal chelation or hydrogen bonding with biological targets—a feature absent in non-hydroxylated benzamides [5].
Comparative analysis shows that replacing the trifluoromethyl group with methoxy or methyl functionalities diminishes anticancer activity by >80%, underscoring the critical nature of fluorine atoms. Similarly, molecular weight analysis indicates a narrow optimal range (350-370 g/mol); higher masses reduce solubility, while lower masses decrease membrane permeability. The compound’s 356.68 g/mol mass positions it within this therapeutic window [2] .
Table 2: Structural and Bioactivity Relationships in Halogenated Hydroxybenzamide Derivatives
Compound | Molecular Formula | Aniline Substituents | Relative Anti-inflammatory Activity | Cytotoxic Potency (IC₅₀ μM) |
---|---|---|---|---|
Target Compound | C₁₅H₈ClF₃N₂O₂ | 4-Cyano, 3-CF₃ | 1.0 (Reference) | 12.3 ± 1.5 |
5-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-OH-benzamide | C₁₄H₈Cl₂F₃NO₂ | 4-Chloro, 3-CF₃ | 0.65 | 24.7 ± 2.1 |
5-Bromo-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-OH-benzamide | C₁₅H₈BrF₃N₂O₃ | 4-Cyano, 2-OCF₃ | 0.82 | 18.9 ± 1.8 |
N-(3-Acetylphenyl)nicotinamide | C₁₄H₁₂N₂O₂ | 3-Acetyl | 0.21 | >50 |
The 4-cyano-3-(trifluoromethyl)phenyl moiety represents an advanced pharmacophore that strategically combines orthogonal electronic effects: The strongly electron-withdrawing cyano group (σₚ = 0.66) creates a localized electron deficiency that enhances hydrogen bond acceptance at the amide nitrogen, while the trifluoromethyl group (σₚ = 0.54) provides complementary lipophilicity without significant steric bulk. This combination yields a balanced π-system with calculated dipole moments of approximately 5.2 Debye, facilitating both membrane penetration and target binding [2] [6]. The trifluoromethyl group’s role extends beyond passive hydrophobicity; its fluorine atoms engage in critical protein-fluorine interactions with backbone amides or sidechain residues, contributing binding energies of 1-3 kcal/mol—equivalent to adding an entire methylene group without the entropic penalty [2].
Molecular topology analysis reveals that the meta-relationship between cyano and trifluoromethyl groups creates an optimal electronic gradient across the ring, with Hammett constants (σ) summing to approximately 1.20. This facilitates charge transfer interactions with aromatic residues in enzyme binding pockets. The compound’s hydrogen bond acceptor count (7) exceeds typical drug-like molecules, enabling complex binding motifs with kinases and nuclear receptors. Bioisosteric replacement studies demonstrate that substituting the cyano group with carboxylate reduces cellular permeability by 8-fold due to ionization, while nitro substitution increases toxicity without enhancing efficacy [2] [4].
The evolution of substituted benzamides spans three distinct generations: The first-generation compounds (1950s-1970s) featured simple salicylanilides like niclosamide, which demonstrated anthelmintic activity but limited human therapeutic potential due to poor bioavailability. The second-generation (1980s-2000s) incorporated halogen ortho to the amide bond, enhancing metabolic stability—exemplified by 5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide with improved COX-2 inhibition (IC₅₀ = 0.8 μM) . The current third-generation integrates multiple electron-withdrawing groups, with the subject compound representing a paradigm shift toward polyhalogenated systems designed for multitarget engagement.
Synthetic methodology advancements enabled this progression: Early routes relied on direct acylation with limited substitution tolerance, while modern approaches employ multistep sequences featuring: (1) Regioselective chlorination using N-chlorosuccinimide, (2) Pd-catalyzed cyanation for aryl-CN bond formation, and (3) Schotten-Baumann acylation under phase-transfer conditions to couple hindered acid and amine precursors [2]. Computational tools now guide substitution pattern selection, with CoMFA models showing that trifluoromethyl placement meta to the amide improves glucocorticoid receptor binding by 40-fold compared to para positioning. The compound’s discovery resulted from systematic optimization where lead compounds with IC₅₀ >100 μM against TNF-α production were refined to <10 μM through trifluoromethyl-cyano synergy [2] [6].
Table 3: Milestones in Substituted Benzamide Development
Era | Representative Structure | Key Innovation | Therapeutic Application |
---|---|---|---|
1950-1970 | 5-Bromo-N-(2-chlorophenyl)-2-OH-benzamide | Basic halogenation | Anthelmintic agents |
1980-2000 | 5-Chloro-N-(4-nitro-3-CF₃-phenyl)-2-OH-benzamide | Single EWGs | COX-2 inhibitors |
2005-Present | 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-OH-benzamide | Dual EWG systems | Anticancer/anti-inflammatory hybrids |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9